molecular formula C8H4F4O2 B13314686 2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B13314686
M. Wt: 208.11 g/mol
InChI Key: DOBXOKUJBQGRMA-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H4F4O2. This compound is characterized by the presence of both fluorine and carboxylic acid functional groups, making it a valuable intermediate in various chemical syntheses. The compound’s unique structure, featuring multiple fluorine atoms, imparts distinct chemical properties that are leveraged in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trifluorobenzene.

    Fluorination: The benzene ring is subjected to fluorination using a fluorinating agent such as potassium fluoride in the presence of a catalyst.

    Carboxylation: The fluorinated benzene is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the high-pressure and high-temperature conditions required for fluorination and carboxylation.

    Catalysts: Employing efficient catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as crystallization and distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid finds applications in several fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This dual functionality allows the compound to modulate enzyme activity and receptor binding, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorophenylacetic acid: Another fluorinated phenylacetic acid with similar applications in pharmaceuticals and materials science.

    2-Fluorophenylacetic acid: A simpler analog with fewer fluorine atoms, used in similar synthetic applications.

Uniqueness

2-Fluoro-2-(2,3,4-trifluorophenyl)acetic acid stands out due to its unique combination of multiple fluorine atoms and a carboxylic acid group. This structure imparts enhanced chemical stability, lipophilicity, and reactivity, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-fluoro-2-(2,3,4-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H4F4O2/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6H,(H,13,14)

InChI Key

DOBXOKUJBQGRMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)F)F)F)F

Origin of Product

United States

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